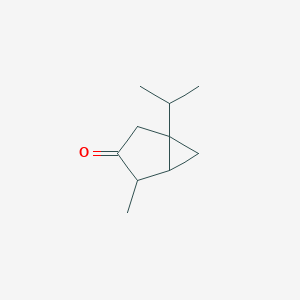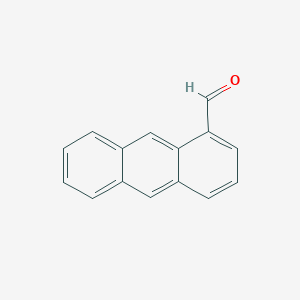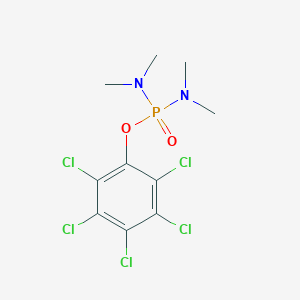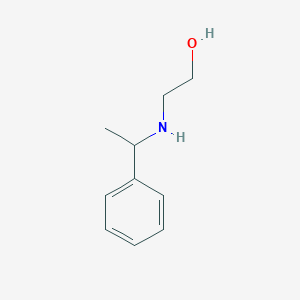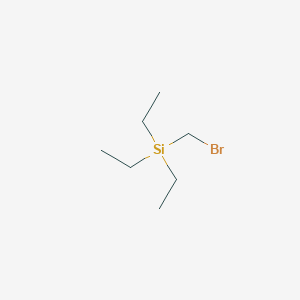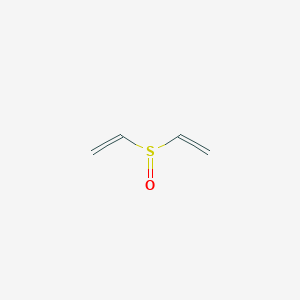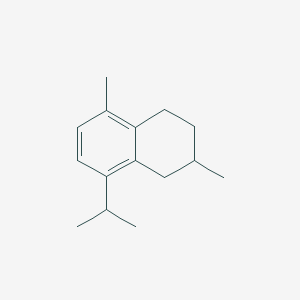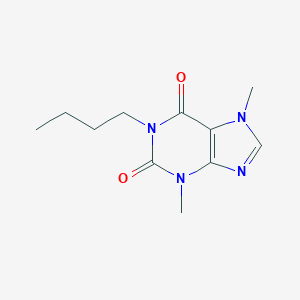
1-Butyltheobromine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyltheobromine, also known as N-Butyltheobromine, is a derivative of theobromine, which is a naturally occurring compound found in cocoa beans. It is a xanthine alkaloid that has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-Butyltheobromine involves the inhibition of phosphodiesterase enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, 1-Butyltheobromine can increase the levels of cAMP and cGMP in the brain, which can lead to increased neurotransmitter release and improved cognitive function.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Butyltheobromine can improve memory and learning in animal models. It has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration. Additionally, 1-Butyltheobromine has been shown to have anti-inflammatory properties, which can reduce inflammation in the brain and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Butyltheobromine in lab experiments is its relative ease of synthesis. However, one limitation is that it is not widely available commercially, and researchers may need to synthesize it themselves. Additionally, more research is needed to fully understand the safety and efficacy of using 1-Butyltheobromine in humans.
Direcciones Futuras
There are several future directions for research on 1-Butyltheobromine. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to understand the mechanism of action of 1-Butyltheobromine and its effects on other neurotransmitter systems. Finally, more studies are needed to fully understand the safety and efficacy of using 1-Butyltheobromine in humans.
Conclusion:
In conclusion, 1-Butyltheobromine is a promising compound for scientific research due to its potential applications in the treatment of neurological disorders, its neuroprotective and antioxidant properties, and its ability to inhibit phosphodiesterase enzymes. While more research is needed to fully understand its safety and efficacy, 1-Butyltheobromine holds great potential for future scientific research.
Métodos De Síntesis
The synthesis of 1-Butyltheobromine involves the reaction of theobromine with butyl bromide in the presence of a strong base such as potassium carbonate. The reaction takes place under reflux conditions and the product is obtained after purification by recrystallization. The yield of the reaction is typically around 40-50%.
Aplicaciones Científicas De Investigación
1-Butyltheobromine has shown potential in various scientific research applications, including as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective properties and can inhibit the activity of enzymes that are involved in the degradation of neurotransmitters.
Propiedades
Número CAS |
1143-30-2 |
|---|---|
Nombre del producto |
1-Butyltheobromine |
Fórmula molecular |
C11H16N4O2 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
1-butyl-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2/c1-4-5-6-15-10(16)8-9(12-7-13(8)2)14(3)11(15)17/h7H,4-6H2,1-3H3 |
Clave InChI |
ZCUPBJOZMPROIJ-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
SMILES canónico |
CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
melting_point |
108.0 °C |
Otros números CAS |
1143-30-2 |
Solubilidad |
0.02 M |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



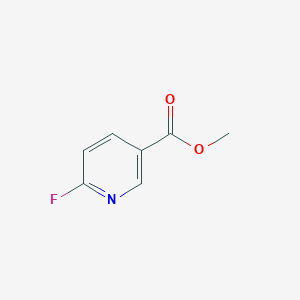
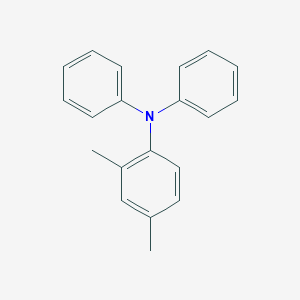
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B72953.png)
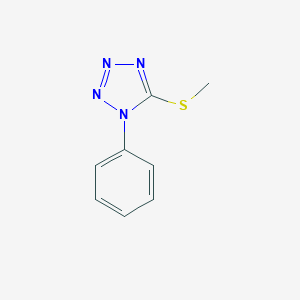
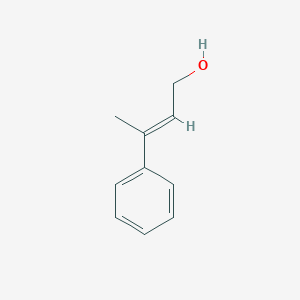
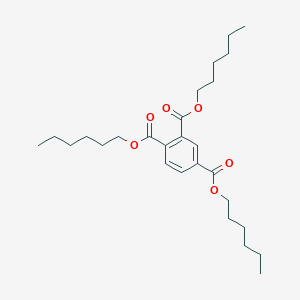
![n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide](/img/structure/B72958.png)
